Fingolimod impurity C
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Overview
Description
Fingolimod impurity C is a byproduct formed during the synthesis of Fingolimod Hydrochloride, an immunomodulating drug used primarily for the treatment of relapsing-remitting multiple sclerosis. This compound is one of several impurities that can be formed during the manufacturing process and is typically monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Biochemical Analysis
Biochemical Properties
Fingolimod Impurity C, like Fingolimod, is likely to interact with various enzymes, proteins, and other biomolecules. Fingolimod is known to inhibit histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A)
Cellular Effects
Fingolimod has been shown to have profound effects on T-cell numbers in circulation and the central nervous system, thereby suppressing inflammation and multiple sclerosis . It also induces apoptosis, autophagy, cell cycle arrest, and enhances BDNF expression . It is plausible that this compound may have similar effects.
Molecular Mechanism
Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and prevents the release of lymphocytes from lymphoid tissues . This sequesters lymphocytes in the cells of the lymph nodes, preventing them from moving to the central nervous system and contributing to the autoimmune response in multiple sclerosis .
Temporal Effects in Laboratory Settings
Fingolimod hydrochloride has been subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed .
Dosage Effects in Animal Models
Fingolimod has shown to have anti-tumor effects for neuroblastoma and renal cell carcinoma, but not for melanoma . It also showed transient antiepileptic effects and longer-lasting anti-cognition decline in an animal model of genetic absence epilepsy .
Metabolic Pathways
The metabolic pathways of this compound are not well-studied. Fingolimod is metabolized via three main pathways. The first is rapid and reversible phosphorylation by sphingosine kinases (SPHKs) to fingolimod-phosphate .
Transport and Distribution
Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates .
Subcellular Localization
Fingolimod, after being phosphorylated to form fingolimod-phosphate, binds to extracellular G protein-coupled receptors, sphingosine 1-phosphates . This suggests that this compound may also localize to the extracellular space.
Preparation Methods
The preparation of Fingolimod impurity C involves a multi-step synthetic route. One method uses m-bromophenylethyl alcohol as the initial raw material. The process involves four main reaction steps, each with specific reaction conditions optimized to achieve high selectivity and yield. The final product, this compound, is obtained with a purity of over 98%, making it suitable for use as a reference standard in quality control and safety research .
Chemical Reactions Analysis
Fingolimod impurity C undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Fingolimod impurity C has several scientific research applications:
Chemistry: It is used as a reference standard in chromatographic methods to ensure the purity of Fingolimod Hydrochloride.
Biology: Studies on the biological activity of impurities help understand their potential effects on the efficacy and safety of the drug.
Medicine: Research on impurities like this compound aids in the development of safer and more effective pharmaceutical formulations.
Industry: Quality control processes in the pharmaceutical industry utilize impurity standards to maintain product consistency and compliance with regulatory requirements
Mechanism of Action
The mechanism of action of Fingolimod impurity C is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and potential interactions is crucial for ensuring the safety and efficacy of Fingolimod Hydrochloride. The impurity may interact with similar molecular targets and pathways as Fingolimod, such as sphingosine 1-phosphate receptors, but further research is needed to elucidate its specific effects .
Comparison with Similar Compounds
Fingolimod impurity C can be compared with other related impurities formed during the synthesis of Fingolimod Hydrochloride, such as:
- Fingolimod hexyl homolog
- Fingolimod heptyl homolog
- Fingolimod nonyl homolog
- Fingolimod decyl homolog
- 3-Phenethyl Fingolimod analog
- 2-Phenethyl Fingolimod analog
These impurities share structural similarities with this compound but differ in their specific chemical modifications. The uniqueness of this compound lies in its specific formation pathway and the particular functional groups it contains .
Properties
CAS No. |
296282-46-7 |
---|---|
Molecular Formula |
C19H31NO3 |
Molecular Weight |
321.46 |
Appearance |
Off-white to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
α-amino-α-(hydroxymethyl)-4-octyl- Benzenebutanoic acid |
Origin of Product |
United States |
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